molecular formula C9H10BrNO3 B13560949 1-(4-Bromo-2-nitrophenyl)propan-2-ol

1-(4-Bromo-2-nitrophenyl)propan-2-ol

Cat. No.: B13560949
M. Wt: 260.08 g/mol
InChI Key: BCUHFMQQLWTZAD-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-nitrophenyl)propan-2-ol is an organic compound that features a bromine atom and a nitro group attached to a benzene ring, along with a propanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-nitrophenyl)propan-2-ol typically involves the bromination of 2-nitrophenylpropan-2-ol. One common method includes the reaction of 2-nitrophenylpropan-2-ol with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-nitrophenyl)propan-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder (Fe) with hydrochloric acid (HCl) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-(4-Bromo-2-nitrophenyl)propan-2-one.

    Reduction: Formation of 1-(4-Bromo-2-aminophenyl)propan-2-ol.

    Substitution: Formation of 1-(4-Azido-2-nitrophenyl)propan-2-ol or 1-(4-Cyano-2-nitrophenyl)propan-2-ol.

Scientific Research Applications

1-(4-Bromo-2-nitrophenyl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-nitrophenyl)propan-2-ol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions, leading to the formation of various derivatives. These interactions can affect biological pathways and molecular processes, making the compound useful in research and development.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Nitrophenyl)propan-2-ol: Lacks the bromine atom, leading to different reactivity and applications.

    1-(4-Chloro-2-nitrophenyl)propan-2-ol: Similar structure but with a chlorine atom instead of bromine, affecting its chemical properties.

    1-(4-Bromo-2-aminophenyl)propan-2-ol: Formed by the reduction of the nitro group, with different biological activity.

Uniqueness

1-(4-Bromo-2-nitrophenyl)propan-2-ol is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

1-(4-bromo-2-nitrophenyl)propan-2-ol

InChI

InChI=1S/C9H10BrNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5-6,12H,4H2,1H3

InChI Key

BCUHFMQQLWTZAD-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=C1)Br)[N+](=O)[O-])O

Origin of Product

United States

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